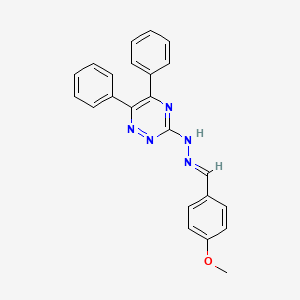

4-methoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

Description

4-Methoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is a triazine-based hydrazone derivative synthesized via the condensation of 5,6-diphenyl-1,2,4-triazin-3-yl hydrazine with 4-methoxybenzaldehyde. The compound features a 1,2,4-triazine core substituted with two phenyl groups at the 5- and 6-positions and a hydrazone moiety at the 3-position, which is further functionalized with a 4-methoxybenzaldehyde group . This structural configuration confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. The methoxy group enhances solubility and modulates electronic interactions, while the triazine ring provides a rigid scaffold for molecular recognition .

Properties

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O/c1-29-20-14-12-17(13-15-20)16-24-27-23-25-21(18-8-4-2-5-9-18)22(26-28-23)19-10-6-3-7-11-19/h2-16H,1H3,(H,25,27,28)/b24-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQGTRYGTJYVLZ-LFVJCYFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101379-65-1 | |

| Record name | 4-METHOXYBENZALDEHYDE (5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)HYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Methoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazones are known for a variety of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, synthesizing findings from diverse research studies.

Synthesis and Structure

The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzaldehyde and a suitable hydrazone precursor. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of hydrazone derivatives. For instance, compounds related to 4-methoxybenzaldehyde have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study indicated that related compounds could dislodge up to 80% of preformed biofilms of MRSA at specific concentrations . This suggests a promising avenue for developing new antibacterial agents.

Antifungal Activity

Hydrazones have also been evaluated for their antifungal activities. Research indicates that certain derivatives exhibit significant antifungal effects against pathogens like Fusarium graminearum, disrupting cell membranes and inhibiting mycotoxin biosynthesis . This property is particularly relevant in agricultural contexts where fungal contamination can affect crop yields.

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazones has been documented in various studies. In one investigation, several hydrazone derivatives demonstrated moderate anti-inflammatory effects when tested in animal models at doses of 10 mg/kg. Notably, compounds with specific substitutions on the phenyl ring showed enhanced activity .

Anticancer Activity

Hydrazones have been explored as anticancer agents due to their ability to inhibit tumor growth. For example, some derivatives have shown cytotoxic effects against cancer cell lines with IC50 values lower than established chemotherapeutic agents like doxorubicin . The mechanism often involves interaction with cellular proteins and induction of apoptosis in malignant cells.

Case Studies

Several case studies have been conducted to evaluate the biological activities of hydrazones:

- Antibacterial Efficacy : A study demonstrated that a series of hydrazone derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhanced antibacterial potency .

- Antifungal Mechanism : Research on antifungal activity highlighted that certain hydrazones could disrupt fungal cell membranes and inhibit critical biosynthetic pathways necessary for fungal survival .

- Anti-inflammatory Testing : In vivo studies showed that selected hydrazones reduced inflammation markers significantly in animal models compared to controls .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives synthesized from 4-methoxybenzaldehyde. For instance, a related compound, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT), demonstrated moderate antibacterial activity against several strains of Salmonella, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 μg/mL . This suggests that compounds derived from 4-methoxybenzaldehyde may serve as lead structures for developing new antibacterial agents.

Neuroprotective Properties

4-Methoxybenzaldehyde has been utilized in synthesizing multi-target directed ligands aimed at treating Alzheimer’s disease. These ligands exhibit potential neuroprotective effects, indicating that the compound could play a role in developing therapeutic strategies for neurodegenerative disorders .

Wound Healing Applications

Research has also explored the use of 4-methoxybenzaldehyde in wound dressing membranes. By immobilizing this compound onto chitosan-gelatin copolymers, studies have demonstrated its effectiveness in promoting wound healing, showcasing its therapeutic potential in regenerative medicine .

Material Science

Synthesis of Novel Materials

The compound's unique properties allow it to be used as an intermediate in synthesizing various organic compounds. Its derivatives are being investigated for their applications in creating advanced materials, including polymers and nanocomposites. The incorporation of triazine derivatives into polymer matrices can enhance mechanical properties and thermal stability.

Agricultural Applications

Agrochemical Development

4-Methoxybenzaldehyde is also being studied for its potential role in developing agrochemicals. Its derivatives may possess herbicidal or fungicidal properties, contributing to sustainable agricultural practices by reducing reliance on synthetic chemicals.

Table 1: Antibacterial Activity of 4-Methoxybenzaldehyde Derivatives

| Compound Name | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Salmonella typhi | 64 | |

| Salmonella paratyphi A | 64 | ||

| Salmonella paratyphi B | 128 | ||

| Salmonella typhimurium | 64 |

Table 2: Applications of 4-Methoxybenzaldehyde

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of MBT derived from 4-methoxybenzaldehyde revealed promising results against Salmonella strains. The research involved synthesizing the compound through a simple reaction between 4-methoxybenzaldehyde and thiosemicarbazide under controlled conditions. The resulting product was characterized using IR and NMR spectroscopy to confirm its structure before testing its antibacterial activity.

Case Study 2: Wound Healing Membranes

In another study, researchers developed wound dressing membranes incorporating immobilized anisaldehyde (a derivative of 4-methoxybenzaldehyde). The membranes exhibited enhanced healing properties in vitro, suggesting a viable application in clinical settings for improving wound care.

Chemical Reactions Analysis

Condensation Reactions

The hydrazone undergoes Knoevenagel condensation with active methylene compounds (e.g., thiazolidin-4-ones) to form benzylidene derivatives .

Example :

Reaction with 4-thiazolidinone derivatives (7–9) in acetic acid/sodium acetate yields benzylidene hybrids (10–12):

Spectral evidence :

Cyclization and Rearrangement Reactions

The hydrazone reacts with heterocyclic electrophiles, leading to cyclized products :

Solvent-Dependent Reactivity

Reactivity varies significantly with solvent polarity :

-

Nonpolar solvents (e.g., toluene) : Favor nucleophilic addition to form hydrazides.

-

Polar protic solvents (e.g., AcOH) : Promote cyclization via acid-catalyzed dehydration.

Example :

Reaction with 4-benzylidene-3-methyl-5(4H)-isoxazolone splits into two products depending on solvent :

Spectral Characterization of Products

Critical spectral data for reaction products include:

Table 1: IR and NMR Data for Key Derivatives

| Compound Type | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Benzylidene-thiazolidinone | 1729 (C=O), 3160 (NH) | 3.77 (OCH₃), 8.01 (CH=), 11.94 (NH) |

| Imidazolone | 1690 (C=O), 1590 (C=N) | 2.74 (SCH₂), 7.12–7.98 (ArH) |

Stability and Reactivity Factors

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s hydrazone moiety may enhance anticancer activity by facilitating interactions with cellular targets, as seen in related hydrazones ().

- Thioether-containing analogs (e.g., ) exhibit higher anticancer activity but lower antimicrobial effects, suggesting substituent-dependent selectivity .

Physicochemical Properties

Q & A

Q. Q: What synthetic methodologies are recommended for preparing 4-methoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone?

A:

- Hydrazone Formation : React 5,6-diphenyl-1,2,4-triazin-3-amine with 4-methoxybenzaldehyde in a refluxing aprotic solvent (e.g., DMSO or ethanol) under acidic conditions (e.g., glacial acetic acid). Monitor completion via TLC .

- Purification : Use column chromatography with silica gel (40–63 μm) and a hexane/ethyl acetate gradient. Crystallize from ethanol-water for high-purity yields (~65–75%) .

- Validation : Confirm structure via / NMR (400/100 MHz) and IR spectroscopy. Key peaks:

- NMR: Aldehydic proton (~10 ppm), aromatic protons (6.8–8.2 ppm), methoxy group (~3.8 ppm) .

- IR: C=O stretch (~1680 cm), N–H stretch (~3200 cm) .

Advanced Optimization of Synthesis

Q. Q: How do reaction parameters (solvent, temperature, stoichiometry) influence the yield of this hydrazone?

A:

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may require higher temperatures (100–150°C). Ethanol/water mixtures favor crystallization but reduce solubility .

- Stoichiometry : A 1:1 molar ratio of triazin-3-amine to aldehyde minimizes side products. Excess aldehyde may lead to Schiff base impurities .

- Temperature Control : Reflux at 80–100°C optimizes hydrazone formation. Higher temperatures (>120°C) risk decomposition .

Mechanistic Insights

Q. Q: How does the methoxy substituent in 4-methoxybenzaldehyde affect the reactivity of the hydrazone?

A:

- Electronic Effects : The electron-donating methoxy group increases electron density on the aldehyde carbonyl, accelerating nucleophilic attack by the triazine amine. This stabilizes intermediates via resonance .

- Steric Effects : Para-substitution minimizes steric hindrance, unlike ortho-substituted benzaldehydes, which inhibit coupling reactions .

- Experimental Validation : Compare reaction kinetics with 4-methylbenzaldehyde (electron-donating) vs. 4-nitrobenzaldehyde (electron-withdrawing) to isolate electronic contributions .

Biological Activity Profiling

Q. Q: What assays are suitable for evaluating the CYP enzyme inhibition potential of this compound?

A:

- Liver Microsomal Assays : Use a 96-well plate format with human CYP2A6 and mouse CYP2A5 isoforms. Measure coumarin 7-hydroxylation inhibition via fluorescence (Ex/Em: 355/460 nm).

- IC Determination : Dilute the hydrazone in DMSO (0.1–100 µM). 4-Methoxybenzaldehyde derivatives typically show IC < 10 µM for CYP2A6 .

- Reversibility Testing : Pre-incubate with NADPH to distinguish time-dependent (irreversible) vs. competitive inhibition .

Data Contradiction Resolution

Q. Q: How to address discrepancies in reported IC50_{50}50 values for CYP inhibition across studies?

A:

- Standardization : Ensure consistent enzyme sources (recombinant vs. liver microsomes), substrate concentrations, and incubation times .

- Control Experiments : Include known inhibitors (e.g., 2-(p-tolyl)-ethylamine) to validate assay conditions.

- Statistical Analysis : Use ANOVA to compare datasets, accounting for batch-to-batch variability in enzyme activity .

Computational Modeling

Q. Q: What computational tools predict the interaction of this hydrazone with biological targets?

A:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to CYP2A6 (PDB: 3T3S). Focus on hydrophobic interactions with Phe and hydrogen bonding with Asn .

- CoMFA/QSAR : Develop 3D-QSAR models using steric/electrostatic fields to correlate substituent effects with inhibitory potency .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .

Stability and Storage

Q. Q: What conditions ensure long-term stability of this hydrazone?

A:

- Storage : Store in amber vials at –20°C under inert gas (N) to prevent oxidation. Avoid DMSO solutions >6 months due to radical formation .

- Degradation Analysis : Monitor via HPLC-PDA (C18 column, acetonitrile/water gradient). Major degradation products include hydrolyzed triazine and oxidized aldehyde .

Advanced Applications in Therapeutics

Q. Q: How to design derivatives for multi-target Alzheimer’s disease therapy?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.